

High-Resolution NMR Characterization of (2-Isopropoxy-5-methoxy-phenyl)-methanol

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Compound of Interest

Compound Name: (2-Isopropoxy-5-methoxy-phenyl)-methanol

CAS No.: 1094903-71-5

Cat. No.: B3211943

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Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context[1][2]

(2-Isopropoxy-5-methoxy-phenyl)-methanol is a critical pharmacophore intermediate, often serving as a precursor for vanilloid receptor modulators and kinase inhibitors. Its structural integrity relies on the precise arrangement of three functionalities on the benzene ring: a bulky isopropoxy group at position 2, a methoxy group at position 5, and a hydroxymethyl group at position 1.

This guide provides a comparative analysis of NMR acquisition strategies, specifically evaluating Solvent System Performance (CDCl_3 vs. DMSO-d_6). While CDCl_3 is the standard for high-throughput screening, this guide demonstrates why DMSO-d_6 is the superior "performance" solvent for structural validation of this specific alcohol, primarily due to the stabilization of the hydroxyl proton and resolution of benzylic coupling.

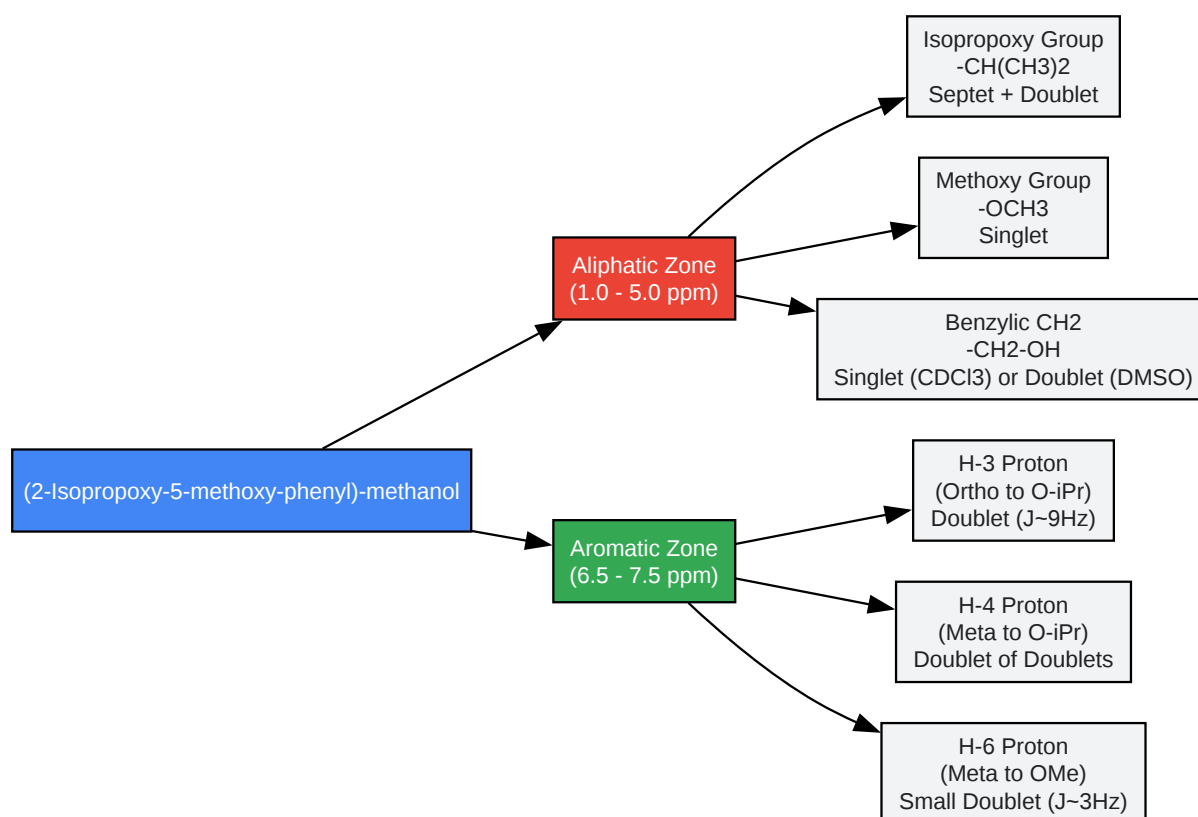
Molecular Target[3]

- IUPAC Name: **(2-Isopropoxy-5-methoxy-phenyl)-methanol**
- Key Features: 1,2,5-trisubstituted benzene ring; Exchangeable benzylic hydroxyl; Isopropyl spin system.

Theoretical Prediction & Assignment Logic

Before analyzing the spectrum, we must establish the expected spin systems. The molecule can be deconstructed into three distinct NMR zones.

Diagram 1: Structural Assignment Logic



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Caption: Logical deconstruction of the target molecule into expected NMR signals based on electronic environments and coupling constants.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the "performance" of the NMR analysis regarding resolution and structural proof.

Scenario A: Chloroform-d (CDCl_3)

- Usage: Standard routine analysis.
- Observation: The hydroxyl proton (-OH) usually appears as a broad singlet or is completely invisible due to rapid chemical exchange. Consequently, the adjacent benzylic methylene (-CH₂-) appears as a singlet.
- Risk: This pattern mimics an ether (e.g., benzyl methyl ether), potentially leading to ambiguity if the sample is wet or acidic.

Scenario B: DMSO-d₆ (Recommended)

- Usage: Structural characterization and purity assay.^[1]
- Observation: DMSO forms strong hydrogen bonds with the alcohol -OH, slowing the exchange rate.
 - The -OH proton becomes a sharp triplet at ~5.0 ppm.
 - The benzylic -CH₂- splits into a doublet at ~4.4 ppm.
- Benefit: The observation of 3J coupling between the OH and CH₂ provides definitive proof that the alcohol functionality is intact and primary.

Comparative Data Table

Feature	CDCl ₃ (Standard)	DMSO-d ₆ (High Performance)	Interpretation
-OH Proton	Broad singlet (~2.0-2.5 ppm) or missing	Triplet (~5.0 ppm, J = 5.5 Hz)	DMSO "locks" the proton, proving -OH presence.
Benzylic -CH ₂ -	Singlet (~4.65 ppm)	Doublet (~4.45 ppm, J = 5.5 Hz)	Splitting confirms direct attachment to -OH.
Isopropoxy -CH-	Septet (~4.50 ppm)	Septet (~4.55 ppm)	Diagnostic for the 2-position substituent.
Aromatic H-3	Doublet (~6.90 ppm)	Doublet (~6.95 ppm)	Ortho-coupling to H-4 dominates.
Water Signal	~1.56 ppm (variable)	3.33 ppm	Be careful not to confuse H ₂ O with methoxy signals.

Detailed Spectral Assignments (Experimental Guidelines)

The following data represents the expected chemical shifts for the target molecule in DMSO-d₆ (400 MHz), derived from substituent additivity rules and analogous vanillyl alcohol derivatives.

Aromatic Region (6.5 – 7.5 ppm)

The substitution pattern (1,2,5) creates a specific splitting pattern:

- H-3 (approx. 6.92 ppm): Appears as a doublet (J ≈ 8.8 Hz). This proton is ortho to the isopropoxy group and is shielded by the electron-donating oxygen.
- H-4 (approx. 6.80 ppm): Appears as a doublet of doublets (J ≈ 8.8, 3.0 Hz). It couples ortho to H-3 and meta to H-6.
- H-6 (approx. 6.95 ppm): Appears as a doublet (J ≈ 3.0 Hz). This proton is ortho to the hydroxymethyl group and meta to the methoxy group.

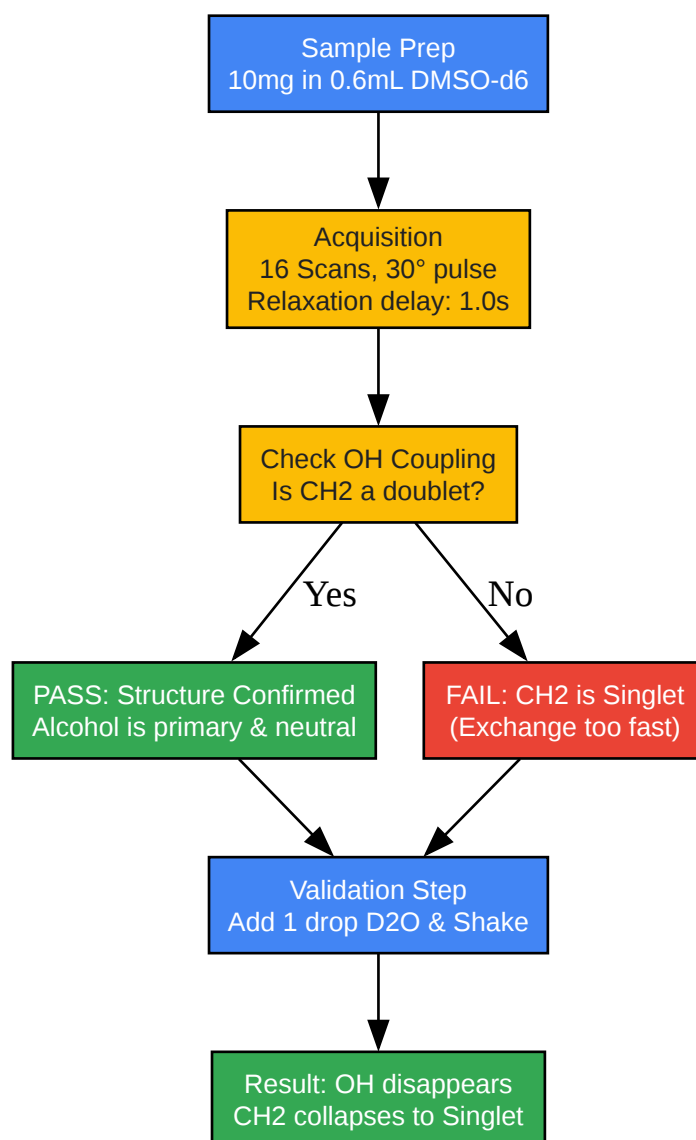
Aliphatic Region (1.0 – 5.5 ppm)[5]

- -OH (approx. 5.05 ppm): Triplet ($J \approx 5.5$ Hz). Crucial: If this is a singlet, your DMSO is wet or the sample is acidic.
- Isopropoxy -CH- (approx. 4.52 ppm): Septet ($J \approx 6.0$ Hz).
- Benzylic -CH₂- (approx. 4.42 ppm): Doublet ($J \approx 5.5$ Hz).
- Methoxy -OCH₃ (approx. 3.71 ppm): Sharp singlet.
- Isopropoxy -CH₃ (approx. 1.25 ppm): Doublet ($J \approx 6.0$ Hz), integrating to 6 protons.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol which includes a D₂O shake test validation step.

Diagram 2: Analysis Workflow



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Caption: Step-by-step workflow including the critical D₂O exchange validation step.

Step-by-Step Methodology

- Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d₆ (99.9% D). Ensure the tube is clean and dry; trace acid on the glass will collapse the OH coupling.
- Acquisition:
 - Pulse Angle: 30°.

- Scans (NS): 16 (sufficient for 10mg).
- Spectral Width: -2 to 14 ppm.
- Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the fine splitting (dd) in the aromatic region.
- Validation (The D₂O Shake):
 - After the initial scan, add 1 drop of D₂O to the NMR tube.
 - Shake vigorously and re-acquire.
 - Success Criteria: The triplet at ~5.0 ppm must disappear, and the doublet at ~4.4 ppm must collapse into a singlet. This confirms the assignment of the alcohol protons.

Precursor Comparison (Reaction Monitoring)

If synthesizing this molecule from 2-isopropoxy-5-methoxybenzaldehyde, NMR is the ideal tool to monitor the reduction.

Signal	Precursor (Aldehyde)	Product (Alcohol)
Carbonyl / Benzylic	CHO: ~10.4 ppm (Singlet)	CH ₂ OH: ~4.4 ppm (Doublet in DMSO)
Aromatic H-6	Deshielded (~7.3 ppm) due to C=O anisotropy	Shielded (~6.95 ppm)
Status	Reactant	Target

Analyst Note: The disappearance of the downfield aldehyde proton (10.4 ppm) is the primary endpoint indicator.

References

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Sources

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